4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine
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Overview
Description
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is an organic compound with the molecular formula C14H11Br2N and a molecular weight of 353.05 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzene ring, making it a brominated aromatic amine. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-bromoaniline: Similar in structure but with a methyl group instead of the imine group.
4-Bromo-N,N-bis(4-methylphenyl)benzenamine: Another brominated aromatic amine with different substituents.
Methanone, (4-bromophenyl)phenyl-: A related compound with a ketone group instead of the imine group.
Uniqueness
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is unique due to its specific imine structure and the presence of bromine atoms, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H11Br2N |
---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanimine |
InChI |
InChI=1S/C14H11Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2 |
InChI Key |
UCNFXFQOJGXJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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